molecular formula C30H48O6 B12694817 Clethric acid CAS No. 68800-57-7

Clethric acid

Cat. No.: B12694817
CAS No.: 68800-57-7
M. Wt: 504.7 g/mol
InChI Key: MDDPTIWFHAUVPJ-YIHHDBOSSA-N
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Description

Clethric acid is a naturally occurring compound found in the leaves of the Clethra plant. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields. This compound is a type of triterpenoid, a class of chemical compounds composed of three terpene units with a molecular formula of C30H48O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clethric acid can be achieved through several methods. One common approach involves the extraction of the compound from the leaves of the Clethra plant using solvents such as methanol or acetone. The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of plant materials using specific strains of microorganisms. This method is preferred due to its cost-effectiveness and scalability. The fermentation process is followed by extraction and purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Clethric acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various this compound derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Clethric acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential role in plant defense mechanisms.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of natural pesticides and herbicides.

Mechanism of Action

Clethric acid exerts its effects through various molecular targets and pathways. It is known to interact with specific enzymes and receptors in biological systems, leading to its observed biological activities. For example, this compound has been shown to inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Clethric acid is often compared with other triterpenoids such as barbinervic acid and cadambinic acid. While these compounds share similar structural features, this compound is unique due to its specific functional groups and biological activities. For instance, this compound has been found to have stronger anti-inflammatory properties compared to barbinervic acid.

List of Similar Compounds

  • Barbinervic acid
  • Cadambinic acid
  • Other triterpenoids found in the Clethra plant

This compound’s unique properties and wide range of applications make it a valuable compound in various scientific fields. Its potential for industrial production and diverse chemical reactions further enhance its significance in research and industry.

Properties

CAS No.

68800-57-7

Molecular Formula

C30H48O6

Molecular Weight

504.7 g/mol

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-1,10-dihydroxy-9,9-bis(hydroxymethyl)-1,2,6a,6b,12a-pentamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O6/c1-18-8-13-29(24(34)35)15-14-26(3)19(23(29)28(18,5)36)6-7-20-25(2)11-10-22(33)30(16-31,17-32)21(25)9-12-27(20,26)4/h6,18,20-23,31-33,36H,7-17H2,1-5H3,(H,34,35)/t18-,20-,21-,22-,23-,25-,26-,27-,28-,29+/m1/s1

InChI Key

MDDPTIWFHAUVPJ-YIHHDBOSSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(CO)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(CO)CO)O)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

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